molecular formula C13H13N B167866 1-Biphenyl-2-Ylmethanamine CAS No. 1924-77-2

1-Biphenyl-2-Ylmethanamine

Cat. No. B167866
CAS RN: 1924-77-2
M. Wt: 183.25 g/mol
InChI Key: YHXKXVFQHWJYOD-UHFFFAOYSA-N
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Description

“1-Biphenyl-2-Ylmethanamine” is a small molecule that is classified as an experimental compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular formula of “1-Biphenyl-2-Ylmethanamine” is C13H13N . The average weight is 183.249 and the monoisotopic weight is 183.104799421 . The InChI Key is YHXKXVFQHWJYOD-UHFFFAOYSA-N .

Scientific Research Applications

  • Tyrosinase Inhibition : Biphenyl-based compounds have been studied for their anti-tyrosinase activities, which are significant in the field of dermatology and cosmetic science. Specifically, certain biphenyl ester derivatives have shown comparable inhibitory effects to the standard inhibitor kojic acid (Kwong et al., 2017).

  • Cancer Research : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized from various amines including biphenyl-2-ylmethanamine, have shown promising anticancer activities against different cancer cell lines (Kumar et al., 2013).

  • Antimicrobial Activity : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, synthesized using biphenyl-2-ylmethanamine, displayed effective antibacterial activity in a study, highlighting its potential use in antimicrobial applications (Cakmak et al., 2022).

  • Synthesis of Novel Compounds : Biphenyl-2-ylmethanamine has been used in the synthesis of various novel compounds, such as N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives, which are valuable for their potential applications in medicinal chemistry (Kas’yan et al., 2011).

  • Neurokinin-1 Receptor Antagonist : A water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral clinical administration was synthesized using biphenyl-2-ylmethanamine, highlighting its importance in pharmaceutical development (Harrison et al., 2001).

  • Drug Discovery : Orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, synthesized from biphenyl-2-ylmethanamine, are important in drug discovery due to their use as building blocks in medicinal chemistry (Košak et al., 2014).

  • Electrochromic Systems : Biphenyl-2,2'-diylbis(diarylmethanol)s synthesized using biphenyl-2-ylmethanamine were used in electrochromic systems, demonstrating their utility in materials science (Ishigaki et al., 2011).

  • Anti-Inflammatory Activity : Compounds bearing biphenyl moiety, synthesized using biphenyl-2-ylmethanamine, showed significant anti-inflammatory activity, indicating their potential in the treatment of inflammatory diseases (Reddy & Kathale, 2017).

  • Antiglioma Activity : Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, involving biphenyl-2-ylmethanamine, were discovered to have antiglioma activity, underscoring their potential use in cancer therapy (Mohler et al., 2006).

  • Sensors and Detection : New luminescent Zn(II)-based sensors for the detection of Fe3+ were developed using biphenyl-2-ylmethanamine, highlighting its application in the field of sensor technology (Li & He, 2022).

properties

IUPAC Name

(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKXVFQHWJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940902
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-2-Ylmethanamine

CAS RN

1924-77-2
Record name 1924-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1924-77-2
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Synthesis routes and methods

Procedure details

N-(2-Phenyl-phenylmethyl)-phthalimide (6.5 g) in 25 cc of hydrazine hydrate were stirred at room temperature overnight. Ice water was added and the solid separated by filtration. The filtrate was salted out with brine and extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried over magnesium sulfate, filtered and concentrated to dryness to afford 3 g of subtitled product as an oil.
Name
N-(2-Phenyl-phenylmethyl)-phthalimide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Kim, J Tae, K Lee, H Rhim, IH Choo, H Cho… - Bioorganic & medicinal …, 2014 - Elsevier
5-HT 7 receptor (5-HT 7 R) is a promising target for the treatment of depression and neuropathic pain. 5-HT 7 R antagonists exhibited antidepressant effects, while the agonists …
Number of citations: 25 www.sciencedirect.com
MJ Ojeda-Montes, A Ardid-Ruiz… - Future Medicinal …, 2017 - Future Science
… In this regard, three cocrystallized inhibitors (ie, valine-pyrrolidide [PDB code 1N1M], 1-methylamine-1-benzyl-cyclopentane [PDB code 2BUA] and 1-biphenyl-2-ylmethanamine [PDB …
Number of citations: 17 www.future-science.com
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org
Y Gao, Y Jing, L Li, J Zhang, X Chen… - The Journal of Organic …, 2020 - ACS Publications
Herein, we report a metal-free and step-economic synthesis of phenanthridines from 2-biarylmethanamines under mild conditions. The reaction involves iodine-supported …
Number of citations: 13 pubs.acs.org
B Marya, BWAM BOUOUDEN - 2022 - dspace.centre-univ-mila.dz
Le diabète de type 2 représente la forme la plus répandue de diabète, sa fréquence croit dans tous les pays de monde. Il constitue un problème majeur de santé publique. Dans notre …
Number of citations: 0 dspace.centre-univ-mila.dz

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